p-Tricyanovinyl-N,N-dimethylaniline
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Overview
Description
p-Tricyanovinyl-N,N-dimethylaniline: is an organic compound known for its unique structural and electronic properties. It is characterized by the presence of a tricyanovinyl group attached to a dimethylaniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Tricyanovinyl-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with tetracyanoethylene. The procedure is as follows:
- A solution of N,N-dimethylaniline in dimethylformamide is prepared.
- Recrystallized tetracyanoethylene is added in small portions to the solution while maintaining the temperature between 45–50°C.
- The reaction mixture is stirred at this temperature for 10 minutes, during which this compound crystallizes out as a dark-blue solid.
- The mixture is then chilled in an ice bath, and the product is collected, washed, and purified by recrystallization from acetic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. Safety measures are also implemented to handle hazardous materials like hydrogen cyanide, which is formed during the reaction .
Chemical Reactions Analysis
Types of Reactions: p-Tricyanovinyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the electron-donating dimethylamino group and the electron-withdrawing tricyanovinyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents like alkoxides and amines can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed:
Substitution Products: Depending on the reagent used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction can result in the formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry: p-Tricyanovinyl-N,N-dimethylaniline is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the study of charge-transfer complexes and organic semiconductors .
Biology and Medicine: While specific biological and medicinal applications are limited, the compound’s structural analogs are explored for potential use in drug development and as probes in biochemical studies .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and organic electronic materials. Its ability to form stable charge-transfer complexes makes it useful in the development of organic photovoltaic cells and light-emitting diodes .
Mechanism of Action
The mechanism of action of p-Tricyanovinyl-N,N-dimethylaniline involves its ability to participate in charge-transfer interactions. The electron-donating dimethylamino group and the electron-withdrawing tricyanovinyl group create a polarized molecule capable of forming charge-transfer complexes with various acceptors. This property is exploited in organic electronics and photochemistry .
Comparison with Similar Compounds
p-Tricyanovinyl-N,N-diethylaniline: Similar structure with ethyl groups instead of methyl groups.
p-Tricyanovinyl-N,N-diphenylaniline: Similar structure with phenyl groups instead of methyl groups.
p-Tricyanovinyl-N,N-dimethylbenzylamine: Similar structure with a benzyl group instead of an aniline moiety.
Uniqueness: p-Tricyanovinyl-N,N-dimethylaniline is unique due to its specific electronic properties, which arise from the combination of the tricyanovinyl group and the dimethylaniline moiety. This combination results in a compound with distinct charge-transfer capabilities, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
6673-15-0 |
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Molecular Formula |
C13H10N4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C13H10N4/c1-17(2)12-5-3-10(4-6-12)13(9-16)11(7-14)8-15/h3-6H,1-2H3 |
InChI Key |
KPVQHJLNKIZNIH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C(C#N)C#N)C#N |
Origin of Product |
United States |
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